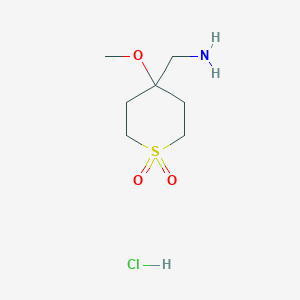

(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H16ClNO3S and a molecular weight of 229.72 g/mol. This compound is a derivative of thianthrene, a heterocyclic compound containing a sulfur atom and two fused benzene rings. It has gained attention in the scientific community due to its potential therapeutic and industrial applications.

Análisis De Reacciones Químicas

(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.

Biology: It may be used in studies involving the interaction of sulfur-containing compounds with biological systems.

Industry: It may be used in the production of other chemical compounds and materials.

Mecanismo De Acción

Comparación Con Compuestos Similares

(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride can be compared with other similar compounds, such as:

Thianthrene: The parent compound, which contains a sulfur atom and two fused benzene rings.

Methoxy-substituted thianthrenes: Compounds with similar structures but different positions or numbers of methoxy groups.

Actividad Biológica

(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its unique thian structure, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₇H₈ClN₁O₂S₂

- Molecular Weight : 227.73 g/mol

- IUPAC Name : (4-Methoxy-1,1-dioxothian-4-yl)methanamine hydrochloride

The presence of the methoxy group and the dioxothian moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to increase the expression of pro-apoptotic genes while inhibiting anti-apoptotic factors such as Bcl-2. This dual action contributes to its effectiveness in promoting cell death among cancerous cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.017 | Induction of apoptosis |

| MCF7 | 0.025 | Cell cycle arrest at G2/M phase |

| A549 | 0.030 | Inhibition of PI3K/AKT pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant antibacterial and antifungal activities against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : By modulating the expression of apoptotic genes, the compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound effectively halts cell division at the G2/M checkpoint, preventing proliferation.

- Antioxidant Activity : It has shown potential in enhancing antioxidant levels within cells, thereby mitigating oxidative stress associated with cancer progression.

- Membrane Disruption : In microbial cells, it disrupts membrane integrity leading to cell lysis.

Study on HepG2 Cells

A study conducted on HepG2 liver cancer cells revealed that treatment with this compound resulted in a significant increase in apoptosis markers and a decrease in cell viability. The IC50 value was determined to be 0.017 µM, indicating high potency compared to standard chemotherapeutics.

Hematological and Biochemical Parameters

In vivo studies using SEC-carcinoma models showed that treatment with the compound led to notable improvements in hematological parameters:

Table 3: Hematological Parameters Post-Treatment

| Parameter | Control Group | Treated Group |

|---|---|---|

| Hemoglobin (g/dL) | 12.5 | 13.8 |

| WBC Count (x10^9/L) | 8.5 | 6.2 |

| RBC Count (x10^12/L) | 5.0 | 5.5 |

These findings suggest that the compound not only exerts anticancer effects but also promotes overall hematological health during treatment.

Propiedades

IUPAC Name |

(4-methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S.ClH/c1-11-7(6-8)2-4-12(9,10)5-3-7;/h2-6,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZCBBNRPDVTJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCS(=O)(=O)CC1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.